molecular formula C26H19F2NO4S B2944445 Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate CAS No. 315683-99-9

Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate

Cat. No. B2944445
CAS RN: 315683-99-9
M. Wt: 479.5
InChI Key: CNYCGFDMPUZXSD-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate, also known as DFB-ET, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB-ET belongs to the class of compounds known as thiophenes, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Characterization

  • Novel Synthetic Routes : Research has focused on developing new methods for synthesizing thiophene derivatives, which are crucial for various applications in medicinal chemistry and material science. For example, the synthesis of lignan conjugates via cyclopropanation demonstrates a method for creating compounds with antimicrobial and antioxidant activities (Raghavendra et al., 2016). Similarly, novel polyimides have been synthesized, highlighting the versatility of thiophene-based compounds in creating materials with desirable thermal and solubility properties (Butt et al., 2005).

  • Anticancer Activity : The use of thiophene-based building blocks for synthesizing new heterocycles has been explored, with some compounds showing potent activity against colon cancer cell lines (Abdel-Motaal et al., 2020). This indicates the potential for thiophene derivatives in developing new anticancer agents.

  • Semiconducting Polymers : Thiophene derivatives are integral in creating low bandgap semiconducting polymers for organic photovoltaic cells, demonstrating their importance in renewable energy technologies (Kim et al., 2014).

  • Crystal Structure Analysis : The structural characterization of thiophene derivatives, such as through X-ray diffraction, is crucial for understanding their chemical properties and potential applications (Menati et al., 2020).

Antimicrobial and Antifungal Applications

  • Antimicrobial and Antifungal Properties : Thiophene derivatives have been evaluated for their antimicrobial and antifungal properties, suggesting their use in developing new treatments for infectious diseases (Spoorthy et al., 2021).

Material Science Applications

  • Electrochemical Properties : The electrochemical study of tetraphenylethenes indicates the potential of thiophene derivatives in creating materials for electronic applications (Schreivogel et al., 2006).

  • Coordination Polymers : The construction of coordination polymers using carboxylate linkers and pyridyl co-linkers, including thiophene derivatives, highlights their utility in developing materials with specific sensing capabilities, such as fluorescence sensing of nitroaromatics (Gupta et al., 2017).

properties

IUPAC Name

ethyl 2-[(3,4-difluorobenzoyl)amino]-4-(4-phenoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F2NO4S/c1-2-32-26(31)23-20(16-8-11-19(12-9-16)33-18-6-4-3-5-7-18)15-34-25(23)29-24(30)17-10-13-21(27)22(28)14-17/h3-15H,2H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYCGFDMPUZXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-difluorobenzamido)-4-(4-phenoxyphenyl)thiophene-3-carboxylate

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